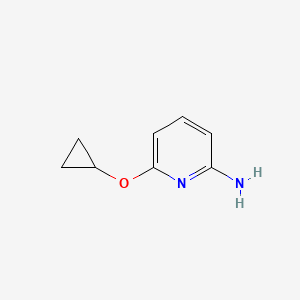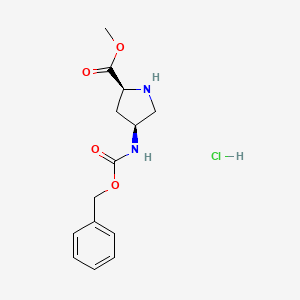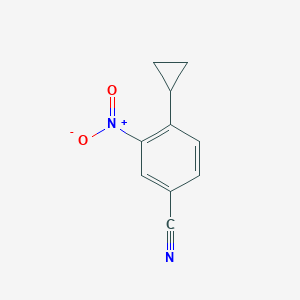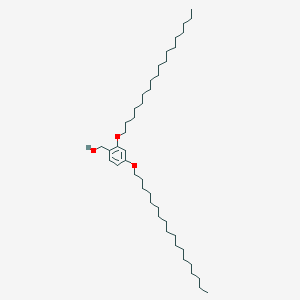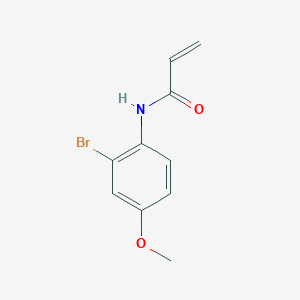
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine: is an organic compound that features a pyrazine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 2,2-dimethyl-1,3-dioxolane. One common method includes the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the 2,2-dimethyl-1,3-dioxolane moiety, which can then be coupled with pyrazine derivatives under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products:
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate
Uniqueness: 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine is unique due to the presence of both the pyrazine ring and the 2,2-dimethyl-1,3-dioxolane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)13-5-7(14-9)6-3-12-8(10)4-11-6/h3-4,7H,5H2,1-2H3,(H2,10,12) |
InChIキー |
HBIUEOCXLZHJOP-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C2=CN=C(C=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



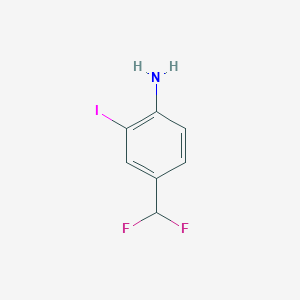
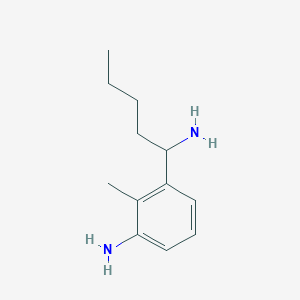
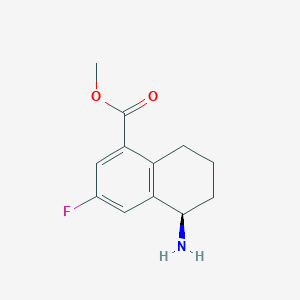

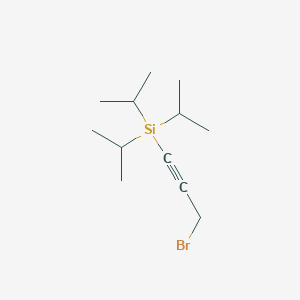
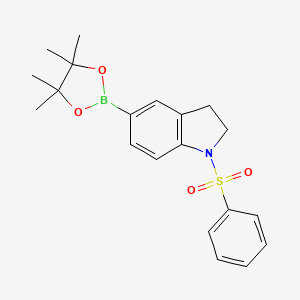
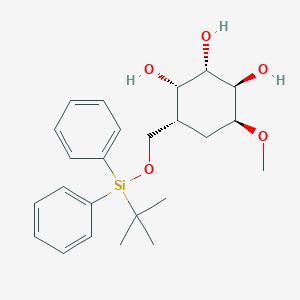
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
